molecular formula C10H8BrNO3 B1409739 Ethyl 5-bromo-2-cyano-3-hydroxybenzoate CAS No. 1805191-09-6

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate

Cat. No.: B1409739
CAS No.: 1805191-09-6
M. Wt: 270.08 g/mol
InChI Key: BZEMLULVRMNVMG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-3-hydroxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of ethyl 5-amino-2-cyano-3-hydroxybenzoate.

    Ester Hydrolysis: Formation of 5-bromo-2-cyano-3-hydroxybenzoic acid.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-bromo-2-cyano-3-hydroxybenzoate exerts its effects depends on its interaction with molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The cyano and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Ethyl 5-bromo-2-cyano-3-hydroxybenzoate can be compared with other similar compounds such as:

    Ethyl 5-bromo-2-hydroxybenzoate: Lacks the cyano group, which may affect its reactivity and biological activity.

    Ethyl 2-bromo-5-cyano-3-hydroxybenzoate: Positional isomer with different substitution pattern, leading to variations in chemical behavior.

    Ethyl 5-chloro-2-cyano-3-hydroxybenzoate: Contains a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.

These comparisons highlight the unique combination of functional groups in this compound, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-3-6(11)4-9(13)8(7)5-12/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEMLULVRMNVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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